1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles such as amines or thiols can replace the halogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Preliminary studies suggest that this compound may have anti-cancer, anti-inflammatory, and antimicrobial properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding pockets, disrupting normal biological processes and leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]thiourea can be compared with other thiourea derivatives, such as:
1-(3-Chloro-4-fluorophenyl)-3-phenylthiourea: Similar in structure but lacks the tetrahydroisoquinoline moiety, which may affect its biological activity.
1-(3-Chloro-4-fluorophenyl)-3-(2-pyridyl)thiourea: Contains a pyridine ring instead of the tetrahydroisoquinoline, potentially altering its binding properties and biological effects.
1-(3-Chloro-4-fluorophenyl)-3-(2-ethyl)thiourea: The ethyl group may influence the compound’s solubility and reactivity compared to the tetrahydroisoquinoline derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3S/c19-16-11-15(5-6-17(16)20)22-18(24)21-8-10-23-9-7-13-3-1-2-4-14(13)12-23/h1-6,11H,7-10,12H2,(H2,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJVJGLPCBUUKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=S)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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